N-(2-fluoro-5-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(2-fluoro-5-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-12-3-4-14(20)15(9-12)22-19(26)16-10-17-18(24-5-7-27-8-6-24)21-13(2)11-25(17)23-16/h3-4,9-11H,5-8H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEXIYSJIRSUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit promising anticancer activities. The compound N-(2-fluoro-5-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has been evaluated for its effects on various cancer cell lines. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxicity against multiple human tumor cell lines, suggesting its potential as an anticancer agent .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Inhibition of Viral Replication
Another area of research has focused on the antiviral properties of this compound. Preliminary results suggest that it may inhibit viral replication in vitro, indicating potential applications in treating viral infections such as influenza . The specific pathways involved are under investigation but may relate to interference with viral polymerase activity.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
N-(2-fluoro-5-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.
Compound Overview
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the thiomorpholine moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the SAR is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the pyrazine and phenyl rings can significantly alter the compound's efficacy against different biological targets.
Table 1: Summary of Structural Modifications and Biological Activities
| Modification | Biological Activity | Reference |
|---|---|---|
| 2-Fluoro group | Enhanced binding affinity | |
| Thiomorpholine substitution | Increased solubility | |
| Methyl groups at positions 6 | Improved anti-inflammatory effects |
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. The compound has shown inhibitory effects on several cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, it has been reported to inhibit BRAF(V600E) mutations, which are prevalent in melanoma cases.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to modulate cytokine production. It has been shown to reduce levels of pro-inflammatory markers such as TNF-α and IL-6 in vitro.
Antibacterial Activity
Recent studies have also highlighted the compound's potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
- Antitumor Efficacy : In a study involving human melanoma cell lines, the compound demonstrated IC50 values in the low nanomolar range against BRAF(V600E) mutants, indicating potent antitumor activity .
- In Vivo Anti-inflammatory Study : Animal models treated with the compound showed significant reductions in paw edema induced by carrageenan, suggesting effective anti-inflammatory properties .
- Antibacterial Assay : The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA strains, outperforming several existing antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology :
- Multi-step synthesis : Start with pyrazolo[1,5-a]pyrazine core functionalization. Introduce thiomorpholine via coupling reactions (e.g., amidation or nucleophilic substitution) under inert conditions. For example, describes a similar protocol using EDCI/HCl activation for carboxylic acid intermediates, achieving 27–63% yields after purification by column chromatography .
- Yield optimization : Use stoichiometric control (e.g., 1.1 equivalents of RCH2Cl for alkylation steps) and low-temperature nitration (-10°C) to minimize side reactions, as demonstrated in nitration protocols for pyrazolo-pyrazine analogs .
- Purification : Employ gradient elution (e.g., 1–6% NH3/MeOH in DCM) to isolate intermediates with >95% purity .
Q. What analytical methods are most effective for structural characterization?
- Methodology :
- NMR spectroscopy : Use and NMR to confirm substitution patterns (e.g., fluoro- and methyl-phenyl groups). reports distinct aromatic proton shifts at δ 7.2–8.1 ppm for fluorophenyl moieties .
- LC-MS : Confirm molecular weight (e.g., observed [M+H] at m/z 315.1 for nitrated intermediates) and monitor reaction progress .
- X-ray crystallography (if applicable): Resolve stereochemical ambiguities in thiomorpholine substituents using single-crystal data from analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) contradictions in pyrazolo[1,5-a]pyrazine derivatives be resolved?
- Methodology :
- Pharmacological screening : Test analogs with modified substituents (e.g., thiomorpholine vs. morpholine) using in vitro kinase assays. outlines protocols for reference compound synthesis (e.g., acylation with p-fluorobenzoyl chloride) and IC50 determination .
- Computational modeling : Perform docking studies to compare binding affinities of fluorophenyl vs. trifluoromethylphenyl groups, referencing crystallographic data from pyrazolo-pyrimidine complexes .
- Data reconciliation : Cross-validate bioactivity data with solubility and metabolic stability assays (e.g., microsomal half-life measurements) to isolate steric vs. electronic effects .
Q. How can low yields in thiomorpholine coupling steps be addressed?
- Methodology :
- Alternative coupling reagents : Replace EDCI with HATU or PyBOP to enhance reactivity, as shown in pyrazolo[3,4-d]pyrimidine syntheses .
- Solvent optimization : Use DMF or THF instead of dichloromethane (DCM) to improve solubility of bulky intermediates .
- Temperature control : Conduct reactions at 0–5°C to suppress thiomorpholine decomposition, as observed in analogous pyrimidine coupling reactions .
Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) properties?
- Methodology :
- Rodent PK studies : Administer the compound intravenously (IV) and orally (PO) to measure bioavailability. ’s protocol for -labeled analogs suggests using LC-MS/MS for plasma concentration analysis .
- Metabolite identification : Perform hepatic microsome incubations with NADPH to detect oxidative metabolites (e.g., sulfoxide derivatives of thiomorpholine) .
- Blood-brain barrier (BBB) penetration : Use transgenic mouse models to assess CNS exposure, critical for neurotargeted applications .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across analogs?
- Methodology :
- pH-dependent studies : Measure solubility in buffers (pH 1.2–7.4) to account for protonation of the pyrazine nitrogen. notes that pyrazolo-pyrazine carboxamides exhibit improved solubility at pH < 5 due to amine protonation .
- Counterion screening : Compare hydrochloride vs. freebase forms, as salt formation can increase aqueous solubility by 10–100x .
- Co-solvent systems : Test DMSO/PEG400 mixtures (e.g., 20:80 v/v) to mimic in vivo formulation conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
